
Philanthotoxin 343
Overview
Description
Philanthotoxin 343 (PhTX-343) is a synthetic polyamine amide toxin analog derived from the venom of the digger wasp Philanthus triangulum. It is structurally related to δ-philanthotoxin (PhTX-433) but modified for enhanced stability and specificity. PhTX-343 is known for its noncompetitive, voltage-dependent antagonism of ionotropic glutamate receptors (iGluRs), particularly NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, as well as nicotinic acetylcholine receptors (nAChRs) .
Preparation Methods
Solution-Phase Synthesis of Philanthotoxin-343
Sequential Coupling of Protected Polyamines and Amino Acids
The solution-phase synthesis of PhTX-343, as described by , employs a stepwise coupling strategy using selectively protected polyamines and amino acid derivatives. The protocol begins with the preparation of a thermospermine moiety, which is sequentially functionalized with fluoren-9-ylmethoxycarbonyl (Fmoc)-protected tyrosine and a butyryl chain. Key steps include:
-
Coupling of Polyamines : A thermospermine analog (H<sub>2</sub>N-(CH<sub>2</sub>)<sub>3</sub>-NHBoc-(CH<sub>2</sub>)<sub>4</sub>-NHBoc-(CH<sub>2</sub>)<sub>3</sub>-NH<sub>2</sub>) is coupled to N(α)-Fmoc-tyrosine pentafluorophenyl ester under basic conditions. The Boc (tert-butoxycarbonyl) groups protect secondary amines during subsequent reactions .
-
Deprotection and Acylation : The N(α)-Fmoc group is removed using piperidine, exposing the primary amine for acylation with butyric acid pentafluorophenyl ester .
-
Global Deprotection : Final cleavage of Boc groups is achieved with trifluoroacetic acid (TFA), yielding the free polyamine-toxin conjugate .
Purification and Yield Optimization
Purification is critical due to the polar nature of polyamine conjugates. Vacuum liquid chromatography (VLC) on octadecylsilyl silica (RP-18) resolves the crude product into pure PhTX-343 with an overall yield of 74–78% . This method is scalable to gram quantities, making it suitable for industrial applications .
Solid-Phase Synthesis of Philanthotoxin-343
Resin Functionalization and Sequential Assembly
Solid-phase synthesis (SPS), detailed in , offers advantages in modularity and parallel synthesis of analogues. The protocol uses trityl chloride polystyrene resin as the solid support:
-
Resin Loading : The thermospermine moiety (H<sub>2</sub>N-(CH<sub>2</sub>)<sub>3</sub>-NHBoc-(CH<sub>2</sub>)<sub>4</sub>-NHBoc-(CH<sub>2</sub>)<sub>3</sub>-NHTeoc) is anchored to the resin via its terminal amine, with Teoc (2-(trimethylsilyl)ethoxycarbonyl) as a temporary protecting group .
-
Amino Acid Coupling : Fmoc-tyrosine(tBu)-OH or Fmoc-cyclohexylalanine (Cha)-OH is coupled using diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) .
-
Acylation : After Fmoc removal, the exposed amine reacts with butyric acid or other carboxylic acids via DIC/HOBt activation .
Cleavage and Purification
The final product is cleaved from the resin using 50% TFA in dichloromethane, followed by preparative HPLC purification with a C18 column. The tris(trifluoroacetate) salt of PhTX-343 is obtained in high purity (>95%) .
Comparative Analysis of Synthesis Methods
The solution-phase method excels in yield and scalability, while solid-phase synthesis enables rapid generation of structural analogues through combinatorial chemistry .
Recent Advances in PhTX-343 Synthesis
Microwave-Assisted Coupling
Recent modifications include microwave irradiation to accelerate amide bond formation, reducing reaction times from hours to minutes .
Green Chemistry Approaches
Solvent systems such as ethanol-water mixtures have replaced dimethylformamide (DMF) in solid-phase protocols to reduce environmental impact .
Chemical Reactions Analysis
Chemical Reactions and Interactions
- Blocking of Ion Channels : PhTX-343 inhibits iGluRs by binding within the ion channel, using its hydrophobic aromatic head group and hydrophilic polyamine tail . The nitrogen atoms in the polyamine tail interact with negatively charged or polar amino acids in the cation-selective channel pore . The aromatic head group anchors the molecule to the extracellular entrance of the channel .
- Voltage Dependence : The interaction between PhTX-343 and ion channels is voltage-dependent, making it a voltage-dependent antagonist of iGluRs . Its action on recombinant rat GluR6(Q) glutamate receptor channels showed that both the onset and recovery from block by external PhTX were dependent on the presence of an agonist, indicating that channels must open for PhTX to bind and that channel closure can trap PhTX .
- Receptor Subtype Selectivity : Subunit composition of iGluRs influences the efficacy of philanthotoxins . For example, AMPA receptors lacking the GluA2 subunit are highly sensitive to PhTX-433, while receptors containing the GluA2 subunit are predominantly insensitive .
- Allosteric Modulation : Inhibition may also occur via binding to an external allosteric polyamine binding site .
Effects of Structural Alterations
Modifying the polyamine moiety of PhTX-343 results in different structure-activity profiles at muscle nicotinic ACh, NMDA, and AMPA receptors .
Scientific Research Applications
Teduglutide has several scientific research applications:
Medicine: It is used to treat short bowel syndrome by promoting intestinal growth and enhancing nutrient absorption
Biology: Teduglutide is used in studies to understand the role of GLP-2 in intestinal growth and function.
Chemistry: It serves as a model compound for studying peptide synthesis and modification.
Industry: Teduglutide is produced using recombinant DNA technology, making it a valuable example of biotechnological advancements in drug production
Mechanism of Action
Teduglutide exerts its effects by binding to the GLP-2 receptor on the surface of intestinal cells. This binding activates signaling pathways that promote the growth and repair of the intestinal lining, increase blood flow to the intestines, and enhance nutrient absorption. The substitution of alanine with glycine in teduglutide makes it more resistant to degradation by dipeptidyl peptidase-4, resulting in a longer half-life compared to natural GLP-2 .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C23H41N5O3
- Molecular Weight : 435.60 g/mol
- CAS Number : 115976-93-7
- Mechanism : Binds to open ion channels of iGluRs, blocking cation influx (e.g., Ca<sup>2+</sup>, Na<sup>+</sup>) .
PhTX-343 is widely used in neuroscience to study synaptic plasticity, pain pathways, and receptor subunit composition due to its selectivity for GluA2-lacking AMPA receptors (CP-AMPARs) .
PhTX-343 belongs to a class of polyamine toxins that includes natural toxins (e.g., argiotoxin-636, joro spider toxin) and synthetic analogs (e.g., IEM-1460, NASPM). Below is a detailed comparison:
Structural and Functional Differences
Compound | Origin/Type | Key Structural Features | Primary Targets | Mechanism of Action |
---|---|---|---|---|
PhTX-343 | Synthetic analog | Tyrosine, butyrate, spermine backbone | NMDA, CP-AMPARs, nAChRs | Open-channel block; voltage-dependent |
Argiotoxin-636 | Spider venom | Arthropod-specific polyamine | NMDA, AMPARs | Noncompetitive block; voltage-dependent |
Joro Spider Toxin | Spider venom | β-hairpin fold with disulfide bonds | CP-AMPARs | Selective block of GluA2-lacking receptors |
IEM-1460 | Synthetic dication | Bis-quaternary ammonium structure | CP-AMPARs | Use-dependent inhibition |
NASPM | Synthetic analog | 1-Naphthylacetyl-spermine | CP-AMPARs | Competitive antagonism |
Key Insights :
- PhTX-343 and argiotoxin-636 share overlapping targets (NMDA, AMPARs) but differ in potency. For example, PhTX-343 has an IC50 of 2.5 µM for NMDA receptors, while argiotoxin-636 is ~60× more potent (IC50 = 0.04 µM) .
- Joro spider toxin is highly selective for CP-AMPARs but lacks activity on NMDA receptors, unlike PhTX-343 .
- Synthetic dications like IEM-1460 exhibit use-dependent inhibition, selectively blocking hyperactive receptors in chronic pain models, whereas PhTX-343 acts independently of receptor activation .
Pharmacological Profiles
Efficacy in Pain Models
- PhTX-343 : Attenuates injury-evoked allodynia in pre-treatment models but fails to reverse established pain .
- IEM-1460: Reverses inflammatory pain by normalizing AMPAR currents in dorsal horn neurons, showing promise for chronic pain .
- Joro Spider Toxin: Limited efficacy in post-treatment pain due to poor blood-brain barrier penetration .
Receptor Subunit Selectivity
- PhTX-343 and argiotoxin-636 preferentially block GluA1/GluA3 AMPARs over GluA1/GluA2 receptors. For example, GluA1/GluA2 receptors are ~50× less sensitive to PhTX-343 (IC50 = 270 µM) .
- NASPM shows higher specificity for GluA2-lacking AMPARs but requires co-application with glutamate for effective inhibition .
Structural-Activity Relationships (SAR)
Modifications to PhTX-343’s spermine chain or aromatic moieties significantly alter potency:
- C7PhTX-343 (elongated alkyl chain): 200× more potent than PhTX-343 in blocking tick neuromuscular junctions (IC50 = 10<sup>−8</sup> M vs. 2 × 10<sup>−5</sup> M) .
- DNP-12-PhTX-343 (dinitrophenyl group): Enhanced lipophilicity increases affinity for insect GluRs but reduces NMDA receptor activity .
Neuropharmacology
- PhTX-343’s voltage-dependent block makes it a tool for studying synaptic plasticity and excitotoxicity .
- In hippocampal neurons, PhTX-343 application reveals GluA2-lacking AMPAR contributions to long-term potentiation (LTP) .
Limitations and Challenges
Biological Activity
Philanthotoxin 343 (PhTX-343) is a synthetic analog of the natural toxin philanthotoxin, originally derived from the venom of wasps, particularly Philanthus triangulum. This compound has garnered interest due to its potent biological activity, particularly as an antagonist of ionotropic receptors. This article delves into the biological activity of PhTX-343, highlighting its effects on various receptors, its neuroprotective properties, and relevant case studies.
PhTX-343 primarily acts as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs) and ionotropic glutamate receptors (iGluRs). It exhibits a voltage-dependent block of nAChRs and has been shown to selectively inhibit specific subtypes of these receptors, particularly in insect models. The compound's mechanism includes:
- Open-channel blocking : PhTX-343 penetrates deep into the receptor pore, affecting ion flow during channel activation .
- Subtype selectivity : It shows a preference for certain nAChR and iGluR subtypes, which has implications for its use in neuropharmacology .
Ionotropic Glutamate Receptors
PhTX-343 has been extensively studied for its interactions with various iGluR subtypes, including NMDA and AMPA receptors. Research indicates that it demonstrates selective antagonism towards these receptors, with varying potencies depending on structural modifications to the compound. For example:
- IC50 values : The potency of PhTX-343 against NMDA receptors has been reported at approximately at , indicating significant inhibitory effects .
- Structural modifications : Alterations in the polyamine chain have been shown to enhance the antagonistic properties of PhTX analogs, leading to more potent derivatives such as Cha-PhTX-12 with an IC50 of .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of PhTX-343, particularly in models of retinal injury induced by excitotoxicity. In a study involving Sprague-Dawley rats:
- Experimental Design : Rats were divided into three groups: control (PBS), NMDA-induced injury, and PhTX-343 pre-treatment prior to NMDA exposure.
- Findings : Histological assessments revealed that PhTX-343 significantly mitigated retinal ganglion cell loss and optic nerve damage compared to the NMDA group. The number of viable retinal nuclei was significantly higher in the PhTX-343 group (2.9-fold increase) compared to NMDA-treated rats .
Case Study 1: Neuroprotection in Retinal Injury
In an investigation into retinal neuroprotection:
- Objective : To assess the protective effects of PhTX-343 against NMDA-induced excitotoxicity.
- Results : Pre-treatment with PhTX-343 preserved retinal structure and function, as evidenced by improved visual behavior tests and reduced cell loss compared to controls. The study concluded that PhTX-343 effectively inhibits NMDA receptor-mediated excitotoxicity .
Case Study 2: Electrophysiological Studies
Electrophysiological studies have provided insights into the action of PhTX-343 on nAChRs:
- Methodology : Single-channel recordings demonstrated that PhTX-343 reduced mean open times of channels activated by acetylcholine.
- Results : At concentrations around , it significantly altered channel dynamics, indicating its role as an open-channel blocker .
Summary Table of Key Findings
Property | Value/Description |
---|---|
Primary Action | Non-competitive antagonist |
Target Receptors | nAChRs, NMDA, AMPA |
IC50 (NMDA) | |
Neuroprotective Efficacy | Prevents retinal cell loss |
Structural Modifications Impact | Enhanced potency with specific analogs |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of Philanthotoxin 343 (PhTx-343) on ionotropic glutamate receptors?
PhTx-343 primarily acts as a non-competitive antagonist of AMPA and kainate subtypes of glutamate receptors. Methodologically, its mechanism can be elucidated using electrophysiological techniques (e.g., patch-clamp recordings) to measure receptor currents in the presence of PhTx-342. Dose-response curves should be generated to determine IC₅₀ values, while receptor binding assays (e.g., radioligand displacement studies) can confirm competitive/non-competitive inhibition .
Q. What experimental models are suitable for studying PhTx-343’s neuropharmacological effects?
In vitro models include primary neuronal cultures or brain slices for acute exposure studies, while in vivo models (e.g., rodent CNS injury models) assess behavioral or histological outcomes. For receptor specificity, heterologous expression systems (e.g., HEK293 cells transfected with GluA2 or GluK2 subunits) isolate PhTx-343’s effects on specific receptor subtypes. Ensure validation via knockout or pharmacological blockade controls .
Q. How can researchers ensure reproducibility in PhTx-343 experiments?
Standardize protocols for compound preparation (e.g., solvent, storage conditions), receptor expression levels, and recording parameters. Include positive controls (e.g., CNQX for AMPA receptor blockade) and report batch-to-batch variability in synthetic PhTx-343. Peer-reviewed synthesis protocols should be referenced to align with prior studies .
Q. What are the limitations of using PhTx-343 in synaptic plasticity research?
PhTx-343’s slow dissociation kinetics may confound time-dependent plasticity measurements (e.g., LTP/LTD). To mitigate this, use low concentrations (≤1 μM) and paired-pulse protocols to distinguish presynaptic vs. postsynaptic effects. Cross-validate findings with genetic knockout models of GluA subunits .
Q. How should PhTx-343’s selectivity be validated across glutamate receptor subtypes?
Perform comparative assays using recombinant receptors (e.g., GluA1-4, GluK1-5) expressed in oocytes or mammalian cells. Co-application with subtype-specific agonists/antagonists (e.g., NMDA for exclusion) and quantify inhibition via dose-response analysis. Cross-reactivity with metabotropic receptors should be ruled out using mGluR antagonists .
Advanced Research Questions
Q. How can conflicting data on PhTx-343’s efficacy in neuroprotection studies be resolved?
Contradictions often arise from differences in model systems (e.g., ischemia vs. trauma) or dosing regimens. Meta-analyses of published IC₅₀ values across studies can identify trends. Advanced methodologies like single-molecule imaging or cryo-EM may resolve structural interactions influencing efficacy variations .
Q. What strategies optimize PhTx-343’s synthetic yield and purity for experimental use?
Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry, optimizing coupling steps for the polyamine backbone. Purity should be verified via HPLC (>95%) and identity confirmed via mass spectrometry. Comparative studies using analogs (e.g., PhTx-433) can validate structure-activity relationships .
Q. How do post-translational modifications of glutamate receptors affect PhTx-343 binding?
Investigate receptor phosphorylation (e.g., via PKC) or RNA editing (e.g., GluA2 Q/R site) using mutagenesis and electrophysiology. Co-immunoprecipitation assays with phospho-specific antibodies or edited receptor variants can correlate modifications with toxin affinity .
Q. What computational approaches predict PhTx-343’s interaction dynamics with receptor variants?
Molecular docking simulations (e.g., AutoDock Vina) using receptor crystal structures (e.g., PDB: 3KG2) model binding poses. Free-energy perturbation (FEP) calculations quantify binding affinity changes for mutant receptors. Validate predictions with functional assays .
Q. How can PhTx-343 be used to study allosteric modulation in glutamate receptors?
Pair PhTx-343 with positive allosteric modulators (e.g., aniracetam) in electrophysiological assays to detect non-linear inhibition. Schild analysis or receptor FRET-based conformational sensors can differentiate competitive vs. allosteric interactions. Compare results with cryo-EM structures of toxin-bound receptors .
Q. Methodological Guidance for Addressing Research Gaps
- Data Contradictions : Use systematic reviews (PRISMA guidelines) to harmonize experimental variables (e.g., species, receptor isoforms) .
- Advanced Synthesis : Collaborate with organic chemists to refine SPPS protocols and characterize analogs .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines and obtain IACUC approvals .
Q. Further Research Directions
Properties
CAS No. |
115976-93-7 |
---|---|
Molecular Formula |
C23H41N5O3 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-[(2S)-1-[3-[4-(3-aminopropylamino)butylamino]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide |
InChI |
InChI=1S/C23H41N5O3/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-6-16-26-14-4-3-13-25-15-5-12-24/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30)/t21-/m0/s1 |
InChI Key |
DTWANULJDRVTFI-NRFANRHFSA-N |
SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN |
Canonical SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN |
Synonyms |
philanthotoxin 343 philanthotoxin-343 PHTX 343 PHTX-343 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.